molecular formula C20H24N2O4S B2617465 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide CAS No. 1171238-30-4

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2617465
CAS No.: 1171238-30-4
M. Wt: 388.48
InChI Key: VRPMACKHVBVOSK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, and a benzenesulfonamide group, which is a common component in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrahydroquinoline portion of the molecule would likely contribute to a cyclic structure, while the benzenesulfonamide group would add additional complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the tetrahydroquinoline and benzenesulfonamide groups could potentially allow for a variety of chemical transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Fluorescent Probes and Zinc Detection

Compounds structurally related to the one have been synthesized and studied for their potential as fluorescent probes, specifically for detecting metal ions such as zinc. For instance, studies on analogues of Zinquin ester, a specific fluorophore for Zn(II), have shown that these compounds exhibit bathochromic shifts in their ultraviolet/visible spectra upon the addition of Zn(II) to the solution, indicating potential applications in zinc detection and imaging within biological systems (Kimber et al., 2003).

Therapeutic Agents for Neurodegenerative Diseases

Another avenue of research involves the development of therapeutic agents for neurodegenerative diseases such as Alzheimer's. Sulfonamide derivatives have been synthesized and evaluated for their enzyme inhibitory activities, particularly against acetylcholinesterase, a key enzyme involved in Alzheimer's disease. This suggests potential therapeutic applications of similar compounds in managing neurodegenerative conditions (Abbasi et al., 2018).

Antimicrobial Agents

The antimicrobial properties of compounds incorporating the benzenesulfonamide moiety have also been explored. Synthesis and evaluation of quinoline clubbed with sulfonamide moiety have demonstrated significant antimicrobial activity, suggesting that similar compounds could serve as potential antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Anticancer Agents

Compounds with similar structures have been investigated for their potential as anticancer agents, showing efficacy in inducing apoptosis in cancer cells. This highlights the possibility of using such compounds in cancer therapy, particularly in targeting specific cancer cell lines (Sirisoma et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzenesulfonamide derivatives are often used in pharmaceuticals and can have a variety of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14-6-7-15(2)19(11-14)27(24,25)21-17-9-8-16-5-4-10-22(18(16)12-17)20(23)13-26-3/h6-9,11-12,21H,4-5,10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPMACKHVBVOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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